1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-(o-tolyl)urea
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Overview
Description
1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-(o-tolyl)urea is a synthetic organic compound that belongs to the class of urea derivatives It is characterized by the presence of a thiophene ring substituted with an acetyl group and an ethyl chain, which is further connected to a urea moiety bearing an o-tolyl group
Preparation Methods
The synthesis of 1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-(o-tolyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Derivative: The thiophene ring is acetylated using acetic anhydride in the presence of a catalyst such as sulfuric acid.
Alkylation: The acetylated thiophene undergoes alkylation with an appropriate ethylating agent, such as ethyl bromide, under basic conditions.
Urea Formation: The resulting intermediate is then reacted with o-tolyl isocyanate to form the final urea derivative.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-(o-tolyl)urea can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, leading to sulfoxide or sulfone derivatives.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The urea moiety can participate in nucleophilic substitution reactions, where the o-tolyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and selectivity. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials, particularly in the development of novel polymers and ligands for catalysis.
Biology: The compound has shown promise in biological assays, where it exhibits activity against certain enzymes and receptors, making it a candidate for drug development.
Medicine: Preliminary studies suggest that it may possess anti-inflammatory and anticancer properties, although further research is needed to fully understand its therapeutic potential.
Industry: It is used in the production of specialty chemicals and advanced materials, including organic semiconductors and photovoltaic devices.
Mechanism of Action
The mechanism by which 1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-(o-tolyl)urea exerts its effects is not fully elucidated. it is believed to interact with specific molecular targets, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.
Comparison with Similar Compounds
1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-(o-tolyl)urea can be compared with other urea derivatives and thiophene-containing compounds:
Similar Compounds: Examples include 1-(2-(5-Methylthiophen-2-yl)ethyl)-3-(p-tolyl)urea and 1-(2-(5-Chlorothiophen-2-yl)ethyl)-3-(m-tolyl)urea.
Uniqueness: The presence of the acetyl group on the thiophene ring and the o-tolyl group on the urea moiety distinguishes it from other similar compounds, potentially leading to unique chemical and biological properties.
Properties
IUPAC Name |
1-[2-(5-acetylthiophen-2-yl)ethyl]-3-(2-methylphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c1-11-5-3-4-6-14(11)18-16(20)17-10-9-13-7-8-15(21-13)12(2)19/h3-8H,9-10H2,1-2H3,(H2,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVNAAGMNQWMPGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCCC2=CC=C(S2)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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